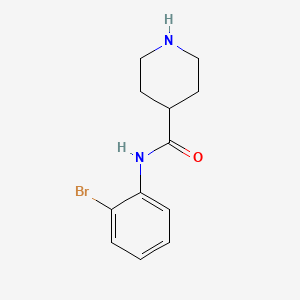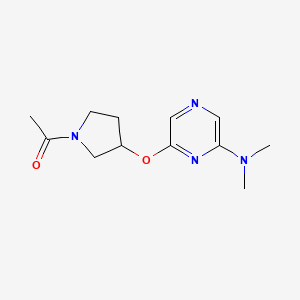![molecular formula C16H21Cl2N3O B2760361 (3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone CAS No. 2361908-17-8](/img/structure/B2760361.png)
(3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone, also known as JNJ-42165279, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a highly selective and potent inhibitor of the A2A adenosine receptor, which is involved in various physiological and pathological processes.
Mecanismo De Acción
(3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone exerts its pharmacological effects by selectively inhibiting the A2A adenosine receptor, which is a G protein-coupled receptor that is widely expressed in various tissues and organs. This receptor is involved in various physiological processes, including neurotransmission, inflammation, and immune function. By inhibiting the A2A adenosine receptor, (3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
(3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone has been shown to have various biochemical and physiological effects, including reducing neuroinflammation, improving motor function, and inhibiting cancer cell growth. These effects are mediated by the selective inhibition of the A2A adenosine receptor, which modulates various signaling pathways and cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of (3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone for lab experiments include its high selectivity and potency, which make it a valuable tool for studying the A2A adenosine receptor and its downstream signaling pathways. However, the limitations of this compound include its relatively low solubility and stability, which can affect its bioavailability and pharmacokinetics in vivo.
Direcciones Futuras
There are several future directions for the research and development of (3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone, including:
1. Further studies to elucidate the molecular mechanisms of action of (3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone and its downstream signaling pathways.
2. Development of more potent and selective inhibitors of the A2A adenosine receptor for therapeutic applications.
3. Clinical trials to evaluate the safety and efficacy of (3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
4. Identification of biomarkers and patient stratification strategies to optimize the use of (3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone in personalized medicine.
5. Exploration of the potential of (3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone in combination therapies with other drugs or treatment modalities.
In conclusion, (3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone is a highly selective and potent inhibitor of the A2A adenosine receptor that has shown promising results in preclinical studies for various diseases. Further research is needed to elucidate its molecular mechanisms of action and to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of (3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The detailed synthesis method is beyond the scope of this paper, but it can be found in various scientific publications.
Aplicaciones Científicas De Investigación
(3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer. In preclinical studies, this compound has shown promising results in improving motor function and reducing neuroinflammation in animal models of Parkinson's disease and Huntington's disease. In cancer research, (3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone has been shown to inhibit the growth and proliferation of various cancer cell lines.
Propiedades
IUPAC Name |
(3,6-dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O/c1-20-7-4-11(5-8-20)12-6-9-21(10-12)16(22)15-13(17)2-3-14(18)19-15/h2-3,11-12H,4-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZDUPWMXHIVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2CCN(C2)C(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-2-[3-(1-methylpiperidin-4-yl)pyrrolidine-1-carbonyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-3-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2760279.png)
![Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formyl-4-phenylthiophene-3-carboxylate](/img/structure/B2760281.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2760284.png)
![(E)-4-(Dimethylamino)-N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-enamide](/img/structure/B2760285.png)
![2-(4-ethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2760286.png)
methylidene]amino}-4,5-dimethoxybenzene](/img/structure/B2760287.png)
![1-[(4-Bromophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B2760289.png)
![8-(4-butylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2760290.png)

![Ethyl 4-[2-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2760293.png)


![Methyl 2-[(3-bromo-5-fluorobenzoyl)-(cyanomethyl)amino]acetate](/img/structure/B2760301.png)